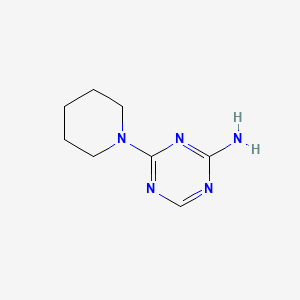

5-(1H-benzimidazol-2-yl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1H-benzimidazol-2-yl)pyridin-2-amine is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature . The first synthesis of imidazole was made by glyoxal and ammonia . A specific synthetic route for 5-(1H-benzimidazol-2-yl)pyridin-2-amine is not available in the retrieved sources.Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Antimicrobial Activity

The imidazole ring, which is a core structure in 5-(1H-benzimidazol-2-yl)pyridin-2-amine, is known for its antimicrobial properties. This compound has been synthesized and tested for its potential against various bacterial strains. It shows promise as an antimicrobial agent, particularly against resistant organisms such as methicillin and vancomycin-resistant S. aureus .

Cancer Treatment

Derivatives of this compound have been identified as inhibitors of c-Myc and p300/CBP histone acetyltransferase, which are important targets in cancer therapy. These inhibitors can potentially be used to treat various forms of cancer by interfering with critical pathways involved in cell growth and proliferation .

Antibacterial Agents

Further derivatives of 5-(1H-benzimidazol-2-yl)pyridin-2-amine have been reported to exhibit potent antibacterial activity. These compounds have been tested against several resistant bacteria, offering a new avenue for the development of antibacterial drugs .

Antitumor Activity

The compound has shown variable anticancer activity in vitro, particularly against human liver cancer cell lines (HepG2). This suggests its potential use as an antitumor agent, which could be further explored in the development of new cancer treatments .

Synthesis of Benzimidazole Derivatives

The compound serves as a precursor in the synthesis of a new series of benzimidazole derivatives. These derivatives have been synthesized to study their predicted bioactivity and actual antibacterial activity, indicating the compound’s versatility in drug development .

Drug Development

Due to its broad range of chemical and biological properties, 5-(1H-benzimidazol-2-yl)pyridin-2-amine is an important synthon in drug development. It’s a part of the core structure of many commercially available drugs, and its derivatives continue to be explored for new therapeutic applications .

作用機序

Target of Action

It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

For instance, some benzimidazole derivatives can inhibit the growth of bacteria or cancer cells, reduce inflammation, or modulate immune responses .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good solubility in water and other polar solvents, which could potentially influence their absorption and distribution .

Result of Action

Based on the known biological activities of benzimidazole derivatives, the effects could range from inhibition of cell growth to modulation of immune responses .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of benzimidazole derivatives .

特性

IUPAC Name |

5-(1H-benzimidazol-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRGSUFMGKDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427689 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879884-04-5 |

Source

|

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)